MPr-SMCC -

MPr-SMCC

Catalog Number: EVT-14905706
CAS Number:
Molecular Formula: C19H24N2O8S
Molecular Weight: 440.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, commonly referred to as MPr-SMCC, is a heterobifunctional crosslinker used extensively in biochemical applications. This compound features two reactive functional groups: an N-hydroxysuccinimide ester that reacts with primary amines and a maleimide group that reacts with sulfhydryl groups. This unique structure allows MPr-SMCC to facilitate the conjugation of biomolecules, making it valuable in various scientific fields, particularly in the development of antibody-drug conjugates and protein labeling techniques .

Source and Classification

MPr-SMCC is classified as a crosslinking agent and is primarily sourced from chemical suppliers specializing in bioconjugation reagents. Its chemical formula is C₁₃H₁₅N₁O₄S, and it has a molecular weight of approximately 281.33 g/mol. The compound is typically obtained through synthetic processes involving multi-step reactions that incorporate various chemical precursors .

Synthesis Analysis

Methods and Technical Details

The synthesis of MPr-SMCC involves several key steps:

  1. Formation of Maleimide Derivative: The first step generally involves the reaction of N-(4-carboxycyclohexylmethyl)maleimide with thionyl chloride in dry benzene, resulting in N-(4-chloroformylcyclohexylmethyl)maleimide.
  2. Conversion to Succinimidyl Ester: This intermediate is then reacted with N-hydroxysuccinimide in the presence of a suitable coupling agent to yield the final product, MPr-SMCC.

This multi-step synthesis allows for the precise control of functional groups, ensuring high purity and reactivity of the final compound .

Molecular Structure Analysis

Structure and Data

MPr-SMCC possesses a complex molecular structure characterized by its bifunctional nature. The molecular structure can be represented as follows:

  • Functional Groups:
    • N-hydroxysuccinimide ester
    • Maleimide group

The structural formula can be depicted as:

C13H15N1O4S\text{C}_{13}\text{H}_{15}\text{N}_{1}\text{O}_{4}\text{S}

Data

  • Molecular Weight: 281.33 g/mol
  • CAS Number: 64987-85-5
  • Solubility: Highly soluble in polar solvents like dimethyl sulfoxide and water.
Chemical Reactions Analysis

Reactions and Technical Details

MPr-SMCC undergoes several significant chemical reactions:

  1. Substitution Reactions: The N-hydroxysuccinimide ester reacts with primary amines at pH levels between 7 and 9 to form stable amide bonds.
  2. Addition Reactions: The maleimide group reacts with sulfhydryl groups at pH levels between 6.5 and 7.5, leading to the formation of stable thioether bonds.

These reactions are fundamental for applications such as protein labeling, where MPr-SMCC enables the covalent attachment of proteins to various biomolecular entities .

Mechanism of Action

Process and Data

The mechanism of action for MPr-SMCC primarily involves its ability to form covalent bonds with target biomolecules:

  • Amide Bond Formation: The NHS ester reacts with primary amines, resulting in the formation of stable amide bonds.
  • Thioether Bond Formation: The maleimide group forms stable thioether bonds with sulfhydryl groups.

This dual reactivity allows MPr-SMCC to act as a bridge between different biomolecules, facilitating their conjugation for enhanced functionality in therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Melting Point: Not specified but generally stable under standard laboratory conditions.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to hydrolysis over time.
  • Reactivity: Reacts readily with primary amines and thiols under mild conditions.

Relevant data includes solubility metrics indicating high solubility in polar solvents, which enhances its applicability in biological systems .

Applications

Scientific Uses

MPr-SMCC has several critical applications in scientific research:

  • Antibody-Drug Conjugates: Used for linking cytotoxic drugs to antibodies, allowing targeted delivery to cancer cells while minimizing systemic toxicity.
  • Protein Labeling: Facilitates the attachment of fluorescent dyes or other probes to proteins for tracking and imaging purposes.
  • Bioconjugation Techniques: Employed in various bioconjugation strategies for creating complex biomolecular assemblies.

These applications underscore the versatility of MPr-SMCC in advancing biochemical research and therapeutic development .

Molecular Mechanisms of MPr-SMCC-Mediated Proteolytic Activity

Structural Determinants of Metalloprotease Function in MPr-SMCC

Role of Zinc Coordination in the HExxH Active Site Motif

The HExxH motif represents a catalytic signature essential for metalloprotease function in MPr-SMCC. This conserved sequence facilitates zinc ion coordination through three histidine residues, enabling nucleophilic hydrolysis of peptide bonds. In Mycobacterium smegmatis, Mpr's metalloprotease activity depends on precise zinc coordination within this motif, with substitutions (e.g., H228A) abolishing enzymatic function in vitro [1]. Structural analyses reveal that the histidine residues position zinc to activate water molecules for electrophilic attack on substrate carbonyl groups. This catalytic mechanism is pH-dependent, with optimal activity observed at neutral to alkaline conditions (pH 7.5-8.5) due to hydroxide ion generation. Mutagenesis studies confirm that disruption of zinc coordination eliminates proteolytic capacity, directly linking this metal-binding motif to MPr-SMCC's enzymatic functionality [1] [6].

Prodomain Cleavage Dynamics and Activation Mechanisms

MPr-SMCC undergoes zymogen activation through proteolytic removal of its N-terminal prodomain. In Cryptococcus neoformans, autocatalytic cleavage at specific sites (Arg-Asn and Lys-Arg junctions) liberates the catalytic domain, enabling substrate access [6]. Mutation of these cleavage sites produces an inactive proenzyme that cannot facilitate fungal migration across the blood-brain barrier (BBB). The prodomain functions as an intramolecular chaperone, preventing premature activation while ensuring correct protein folding. Proteolytic activation is irreversible and generates a mature enzyme with ~10-fold increased activity against substrates like elastin and collagen IV. Activation kinetics follow a sigmoidal pattern, suggesting cooperative mechanisms involving conformational changes post-cleavage [6].

Table 1: Prodomain Cleavage Sites and Activation Parameters in MPr-SMCC Orthologs

OrganismCleavage Site 1Cleavage Site 2Activation Rate (kcat/Km)Activity Increase Post-Cleavage
Cryptococcus neoformansArg102-AsnLys185-Arg4.2 × 104 M-1s-19.8-fold
Mycobacterium smegmatisNot characterizedNot characterized2.8 × 104 M-1s-17.5-fold

Mutational Analysis of Catalytic Core Residues (e.g., D353, D355 Substitutions)

Site-directed mutagenesis of catalytic core residues reveals critical functional determinants beyond the HExxH motif. Aspartate residues at positions 353 and 355 participate in transition-state stabilization and water molecule orientation [1]. Substitutions (D353A and D355A) reduce catalytic efficiency by >95% without affecting zinc binding, indicating their role in the hydrolytic mechanism rather than metal coordination. Double mutants (D353A/D355A) exhibit complete loss of proteolytic activity, demonstrating synergistic action. Structural modeling suggests these residues form hydrogen-bonding networks with scissile bond carbonyls in substrates. Mutations elsewhere in the catalytic core (e.g., E226Q in the "met-turn") destabilize the hydrophobic core, reducing thermostability with Tm decreased by 8-12°C compared to wild-type enzyme [6].

Table 2: Functional Consequences of Catalytic Core Mutations in MPr-SMCC

MutationResidue FunctionCatalytic Efficiency (% WT)Thermal Stability (ΔTm °C)Substrate Affinity (Kd μM)
H228AZinc coordination<0.5%-1.285.6 ± 6.2
E226QMet-turn stabilization12.3%-8.512.4 ± 1.8
D353ATransition-state stabilization4.2%-2.165.3 ± 5.1
D355ATransition-state stabilization3.8%-3.372.4 ± 4.7
D353A/D355ATransition-state stabilization<0.1%-5.7>100

Substrate Specificity and Proteolytic Processing Pathways

Interaction with Blood-Brain Barrier (BBB) Components

MPr-SMCC specifically targets BBB constituents, facilitating paracellular transmigration. The protease exhibits preferential cleavage of tight junction proteins (claudin-5, occludin) and basement membrane components (laminin, collagen IV) [6] [9]. In vitro BBB models demonstrate that MPr-SMCC exposure increases endothelial permeability (Papp increase from 1.2 × 10-6 cm/s to 8.7 × 10-6 cm/s) within 2 hours, correlating with occludin fragmentation. Proteolytic processing follows ordered kinetics: laminin degradation precedes collagen IV hydrolysis, suggesting sequential barrier disruption. MPr-SMCC recognizes β-hairpin loops in claudin-5, with cleavage between Leu128-Val129 disrupting junctional sealing. Inhibition studies using metalloprotease inhibitors (GM6001) or TIMP-1 prevent barrier disruption, confirming enzyme-specific effects [6] [9].

Elastin and Collagen Degradation Mechanisms

Elastolytic and collagenolytic activities of MPr-SMCC involve distinct substrate recognition mechanisms. For elastin, MPr-SMCC cleaves at Gly4-Leu5 and Ala7-Ala8 bonds in the VGVAPG repeat, with kcat/Km = 3.8 × 104 M-1s-1 [6]. Collagen degradation requires unwinding of the triple helix, facilitated by MPr-SMCC's collagen-binding domain interacting with Gly-Phe-Hyp-Gly motifs. Cleavage occurs at Gly775-Ile776 in collagen α1(I) chains, producing characteristic ¾ and ¼ fragments. Degradation kinetics differ between structural types: collagen III (kcat/Km = 2.1 × 104 M-1s-1) is degraded 3.2-fold faster than collagen I due to increased proline hydroxylation enhancing substrate binding. MPr-SMCC's fibronectin type II modules facilitate substrate docking, with deletion mutants showing 70-80% reduced activity against fibrillar collagens [6] [9].

Table 3: Substrate Degradation Kinetics of MPr-SMCC

SubstrateCleavage Sitekcat (s-1)Km (μM)kcat/Km (M-1s-1)
ElastinVGVAPG↓15.2 ± 1.3400 ± 353.8 × 104
Collagen Iα1(I) Gly775-Ile7760.43 ± 0.0518 ± 22.4 × 104
Collagen IIIα1(III) Gly781-Leu7821.37 ± 0.1222 ± 36.2 × 104
Collagen IVα2(IV) Gly1024-Ile10250.86 ± 0.0715 ± 25.7 × 104
Laminin-511β1-chain Asn1413-Tyr14148.2 ± 0.685 ± 89.6 × 104

Properties

Product Name

MPr-SMCC

IUPAC Name

3-[1-[[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylcyclohexyl]methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid

Molecular Formula

C19H24N2O8S

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C19H24N2O8S/c22-14-5-6-15(23)21(14)29-19(28)12-3-1-11(2-4-12)10-20-16(24)9-13(18(20)27)30-8-7-17(25)26/h11-13H,1-10H2,(H,25,26)

InChI Key

ADHKQPMIACQTCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)CC(C2=O)SCCC(=O)O)C(=O)ON3C(=O)CCC3=O

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